N-{[N'-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide
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Overview
Description
N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is an organic compound with the molecular formula C10H14N2O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white crystalline solid appearance and its solubility in organic solvents such as chloroform, dichloromethane, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl hydrazide with acetone under basic conditions. The reaction involves the formation of a hydrazone intermediate, which is then converted to the final product . The reaction conditions, such as temperature and pH, can significantly affect the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide typically involves large-scale batch reactions. The use of automated reactors and precise control of reaction parameters ensures high efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines .
Scientific Research Applications
N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a dehydrating agent.
Biology: Investigated for its potential as an antioxidant and light stabilizer.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of foaming agents for plastics and synthetic rubbers
Mechanism of Action
The mechanism of action of N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to its observed biological effects. For example, it may inhibit carbonic anhydrase, resulting in diuretic and anti-glaucoma effects . The exact molecular pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N’-(Propan-2-ylidene)acetohydrazide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
1-methyl-2-(propan-2-ylidene)hydrazine: Shares the hydrazinecarbonyl group but differs in the sulfonamide moiety.
Uniqueness
N-{[N’-(Propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is unique due to its combination of the sulfonamide and hydrazinecarbonyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15N3O3S |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C11H15N3O3S/c1-9(2)13-14-11(15)8-12-18(16,17)10-6-4-3-5-7-10/h3-7,12H,8H2,1-2H3,(H,14,15) |
InChI Key |
ICYVDLZMOWRFFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)CNS(=O)(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
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